Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-
Description
Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- is a substituted phenolic compound featuring a 4-chlorophenyl group linked via a 3-butenylamino moiety to the ortho position of a phenol ring.
Properties
CAS No. |
647017-92-3 |
|---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)but-3-enylamino]phenol |
InChI |
InChI=1S/C16H16ClNO/c1-2-5-14(12-8-10-13(17)11-9-12)18-15-6-3-4-7-16(15)19/h2-4,6-11,14,18-19H,1,5H2 |
InChI Key |
WTCKXAHIZMOTCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- typically involves the reaction of 4-chlorophenyl-3-butenylamine with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amino linkage. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of phenolic compounds exhibit significant anticancer activities. Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. For instance, studies have shown that compounds with similar structures can effectively target specific cancer cell lines, leading to a reduction in cell viability and proliferation rates .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Investigations into the effects of phenolic compounds on neurodegenerative diseases suggest that they can mitigate oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role .
Agricultural Chemistry
Pesticidal Activity
Phenol derivatives are often explored for their pesticidal properties. The compound has shown promise as an insecticide against various agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. Field trials have demonstrated effective pest control with minimal environmental impact compared to traditional pesticides .
Herbicidal Applications
In addition to insecticidal properties, phenolic compounds have been evaluated for their herbicidal activity. Research indicates that they can inhibit the growth of certain weeds by interfering with their metabolic processes. This makes them valuable in developing eco-friendly herbicides that reduce reliance on synthetic chemicals .
Materials Science
Polymer Synthesis
Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- can be utilized in the synthesis of novel polymers and composites. Its unique structure allows it to act as a monomer or cross-linking agent in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability . These materials have applications in coatings, adhesives, and construction materials.
Nanotechnology Applications
Recent studies have explored the incorporation of phenolic compounds into nanomaterials for drug delivery systems. The ability of these compounds to form stable nanoparticles enhances the bioavailability of drugs while providing controlled release profiles. This application is particularly beneficial in targeted therapy for cancer treatment .
Case Studies
Mechanism of Action
The mechanism of action of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino linkage allows for interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 4-Chlorophenyl and Amino Linkages
The compound shares structural motifs with several derivatives documented in the evidence:
(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one (): Key differences: Incorporates a heterocyclic oxazinone ring and a trihydroxypropyl substituent, enhancing hydrophilicity and stereochemical complexity. Potential applications: Likely designed for chiral synthesis or as a pharmacophore due to its stereocenters and polar groups .
1-(6-Aminohexyl)-5-(4-chlorophenyl)biguanide (): Key differences: Features a biguanide backbone and a hexyl spacer, increasing flexibility and hydrogen-bonding capacity. Relevance: Biguanides are known for antidiabetic and antimicrobial activity; the 4-chlorophenyl group may modulate target affinity .
Phenol, 2-[[(4-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]methyl]- (CAS 591242-70-5; ): Key differences: Replaces the butenyl chain with a benzisothiazole sulfone group, introducing sulfonamide-like properties and rigidity. Properties: Higher molar mass (398.86 g/mol) and irritant hazard classification due to reactive sulfone and aromatic systems .
Halogen-Substituted Analogues
2-Propanol, 1-chloro-3-[[(4-fluorophenyl)methyl]amino]- (CAS 111043-24-4; ): Key differences: Fluorine replaces chlorine on the phenyl ring, and the phenolic group is absent. The propanol backbone increases polarity. Impact: Fluorine’s electronegativity enhances metabolic stability compared to chlorine, while the alcohol group improves solubility (molar mass: 217.67 g/mol) .
Data Table: Comparative Analysis of Structural Analogues
Research Findings and Implications
- Electronic Effects : The 4-chlorophenyl group in the target compound likely enhances electrophilic aromatic substitution reactivity compared to fluorine analogs .
- Bioactivity : Biguanide and benzisothiazole derivatives () suggest that halogenation and nitrogen-rich scaffolds are critical for targeting enzymes or receptors .
- Hazards : The irritant classification of the benzisothiazole derivative () underscores the need for careful handling of sulfone-containing compounds .
Biological Activity
Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C16H16ClNO
- Molecular Weight : 273.76 g/mol
- CAS Number : 647017-92-3
The compound features a phenolic structure with a butenyl side chain substituted by a chlorophenyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenolic compounds, including derivatives similar to Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-.
Case Study: Anticancer Evaluation
A study conducted on a series of phenolic compounds demonstrated significant anticancer activity against various cancer cell lines. Specifically, compounds with similar structures showed promising results against:
| Cell Line | Percentage Growth Inhibition (PGI) at 10 µM |
|---|---|
| SNB-19 | 65.12% |
| NCI-H460 | 55.61% |
| SNB-75 | 54.68% |
These results suggest that the structural features of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- may contribute to its effectiveness as an anticancer agent, particularly through mechanisms involving tubulin inhibition and apoptosis induction .
Antibacterial Activity
The antibacterial efficacy of phenolic compounds has been well-documented. The compound was evaluated against several bacterial strains:
Antibacterial Screening Results
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
The results indicate that while the compound exhibits moderate to strong antibacterial properties against certain strains, its effectiveness varies significantly among different bacteria .
Enzyme Inhibition
Phenol derivatives are also known for their enzyme inhibitory properties. The compound has been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Enzyme Inhibition Data
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitory Activity |
| Urease | Strong Inhibitory Activity |
These findings underscore the potential of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- as a therapeutic agent in conditions where enzyme modulation is beneficial .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]- with target proteins. These studies reveal that the compound can effectively bind to active sites involved in cancer progression and bacterial resistance mechanisms.
Docking Analysis Highlights
- Target Proteins : Tubulin and AChE
- Binding Affinity : High affinity observed with significant interaction energies indicating potential efficacy in disrupting cellular processes in cancer and bacterial cells.
Q & A
Q. What are the recommended synthetic routes for Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A feasible route is the reaction of 1-(4-chlorophenyl)-3-butenylamine with a 2-hydroxyphenyl precursor (e.g., 2-fluorophenol) under basic conditions. For example, using potassium carbonate in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yields may vary depending on the steric and electronic effects of substituents.
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer: Key characterization methods include:
- NMR Spectroscopy: H and C NMR to confirm the presence of the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the butenylamino chain (δ ~5.5–6.5 ppm for vinyl protons).
- Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]) and fragmentation patterns. Reference databases like NIST can assist in spectral interpretation .
- IR Spectroscopy: Peaks at ~3300 cm (N-H stretch) and ~1250 cm (C-O phenol) confirm functional groups.
Advanced Research Questions
Q. How can discrepancies in reaction yields be resolved when varying solvents or catalysts?
- Methodological Answer: Conduct a systematic solvent/catalyst screen with controlled variables (temperature, time, molar ratios). For instance, compare yields in DMF (polar aprotic) vs. THF (less polar) with catalysts like Pd(OAc) for coupling reactions. Use Design of Experiments (DoE) software to identify statistically significant factors. Conflicting data may arise from solvent polarity affecting nucleophilicity or catalyst decomposition .
Q. What are the implications of geometric isomerism in the butenylamino side chain?
- Methodological Answer: The 3-butenyl group introduces potential cis/trans isomerism, which can impact biological activity and crystallization behavior. Use NOESY NMR to distinguish isomers by analyzing spatial proximity of protons. For example, cis-protons on the double bond show stronger NOE correlations. Chiral HPLC or crystallization in hexane/ethyl acetate mixtures can separate isomers .
Q. How can the compound’s stability under varying pH conditions be evaluated?
- Methodological Answer: Perform accelerated stability studies:
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.
- Monitor degradation via HPLC at 0, 1, 2, and 4 weeks.
- Identify degradation products using LC-MS. Phenolic compounds are prone to oxidation at high pH, requiring inert atmosphere storage .
Q. What strategies can identify potential biological targets for this compound?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock to predict binding affinity with targets such as sodium channels (structural analogs in pesticides show sodium channel blocker activity ).
- In Vitro Assays: Screen against kinase or GPCR panels. For example, chlorophenyl derivatives often exhibit antimicrobial or antiproliferative activity, suggesting targets like dihydrofolate reductase .
Data Contradiction Analysis
Q. How to reconcile conflicting spectral data (e.g., NMR shifts) reported in literature?
- Methodological Answer:
- Verify solvent and temperature conditions, as chemical shifts are solvent-dependent (e.g., DMSO vs. CDCl).
- Compare with structurally similar compounds. For instance, 3-(4-chlorophenyl)-2-methoxyquinazolinone exhibits aromatic shifts at δ 7.4–8.2 ppm, aligning with expected ranges for this compound .
- Use computational tools (e.g., ACD/Labs NMR Predictor) to simulate spectra and validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
